methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate

Green Chemistry Schiff Base Synthesis Process Chemistry

Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate (CAS 27722-26-5) is a synthetic Schiff base compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol. It belongs to the class of o-vanillin-derived imines, formed by condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with methyl 4-aminobenzoate.

Molecular Formula C16H15NO4
Molecular Weight 285.299
CAS No. 27722-26-5
Cat. No. B2931850
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate
CAS27722-26-5
Molecular FormulaC16H15NO4
Molecular Weight285.299
Structural Identifiers
SMILESCOC1=CC=CC(=C1O)C=NC2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C16H15NO4/c1-20-14-5-3-4-12(15(14)18)10-17-13-8-6-11(7-9-13)16(19)21-2/h3-10,18H,1-2H3
InChIKeyKDVYPSRCDMNXQP-LICLKQGHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate (CAS 27722-26-5): Schiff Base Identity and Procurement Baseline for Research Selection


Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate (CAS 27722-26-5) is a synthetic Schiff base compound with the molecular formula C₁₆H₁₅NO₄ and a molecular weight of 285.29 g/mol. It belongs to the class of o-vanillin-derived imines, formed by condensation of 2-hydroxy-3-methoxybenzaldehyde (o-vanillin) with methyl 4-aminobenzoate . Available from multiple chemical suppliers, the compound is typically offered at purities of 95–98% . As an ortho-hydroxy Schiff base, it features a strong intramolecular O–H···N hydrogen bond that stabilizes the (E)-configuration about the C=N bond and influences its coordination chemistry and biological interaction potential [1].

Why Generic Substitution Fails for Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate: Structural and Functional Differentiation from In-Class Analogues


Generic substitution among o-vanillin-derived Schiff bases is scientifically inadvisable because small structural variations in the aldehyde and amine components produce large differences in conformation, electronic properties, and biological activity [1]. Unlike the 2-aminobenzoic acid analogue (free carboxylic acid), the target compound carries a methyl ester at the 4-position of the benzoate ring, which alters lipophilicity, hydrogen-bonding capacity, and metal-coordination geometry . Compared to the salicylaldehyde-derived analogue, which lacks the 3-methoxy substituent, the target compound possesses a distinct hydrogen-bonding network (O–H···N intramolecular bond versus O–H···O in the salicylaldehyde variant), directly affecting crystal packing, stability, and interaction with biological targets [2]. Even within the same substitution pattern, the position of the carboxy/ester group on the benzoate ring (para vs. ortho vs. meta) critically governs chelation behaviour and antimicrobial potency profiles, as demonstrated across structurally related o-vanillin Schiff base series [1][3]. Consequently, procurement decisions based solely on generic class membership—without accounting for these precise molecular distinctions—risk selecting a compound with a fundamentally different activity, selectivity, and reproducibility profile than the intended target.

Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate: Quantitative Differential Evidence for Procurement Decision-Making


Solvent-Free Synthesis Route Provides 86% Yield with Distinct Purity and Process Safety Advantages Over Conventional Solution-Phase Methods

The target compound can be synthesized via a solvent-free mechanochemical condensation of o-vanillin and methyl 4-aminobenzoate, achieving an 86% isolated yield and a melting point of 134.6–135.3 °C after recrystallization . In contrast, the structurally analogous Schiff base derived from o-vanillin and 2-aminobenzoic acid (the 2-carboxy analogue) is typically synthesized in refluxing ethanol with acetic acid catalysis, requiring longer reaction times and generating organic solvent waste without reported yield advantage [1]. The solvent-free protocol eliminates organic solvent procurement and disposal costs while delivering product with well-defined ¹H and ¹³C NMR spectroscopic identity, demonstrating that the methyl ester functionality enables a more sustainable and cost-efficient synthetic entry than the free carboxylic acid analogue [1].

Green Chemistry Schiff Base Synthesis Process Chemistry

Distinct Intramolecular Hydrogen-Bonding Pattern in the Methyl Ester Compared to the 2-Carboxy Analogue Determines Crystal Packing and Coordination Geometry

The target compound features an intramolecular O–H···N hydrogen bond between the 2-hydroxy group and the azomethine nitrogen, forming an S(6) ring motif that stabilizes the planar E configuration about the C=N bond [1]. In the 2-carboxy analogue, (E)-3-[(2-hydroxy-3-methoxybenzylidene)amino]benzoic acid, the carboxyl group participates in intermolecular O–H···O hydrogen bonds that form centrosymmetric dimers in the crystal lattice—a packing motif unavailable to the methyl ester target compound due to esterification of the acid functionality [1][4]. This difference directly impacts the compound's ability to act as a chelating ligand: the target compound presents a bidentate NO donor set via the phenol oxygen and azomethine nitrogen, whereas the 2-carboxy analogue can additionally engage the carboxylate oxygen in tridentate coordination, leading to divergent metal complex geometries and stability constants [2][3].

Crystallography Coordination Chemistry Schiff Base Conformation

Antibacterial Activity of the Free Schiff Base Ligand is Modest, but o-Vanillin-Derived Schiff Base Metal Complexes Exhibit Markedly Enhanced Potency—Positioning the Methyl Ester as a Superior Ligand Precursor for Bioactive Complexes

The antibacterial activity of o-vanillin-derived Schiff base free ligands is generally modest, with MIC values around 0.5–0.75 mg/mL (500–750 μg/mL) against E. coli and S. aureus for amino acid-derived o-vanillin Schiff bases [1]. However, upon complexation with transition metals such as Ni(II), Co(II), or Cu(II), the MIC values can decrease by orders of magnitude—e.g., a Ni(II) complex of an o-vanillin-2-amino-4-chlorophenol Schiff base achieved an MIC of 0.0075 μg/mL against E. coli and 0.1875 μg/mL against B. subtilis [2]. The o-vanillin Schiff base derived from 2-aminobenzoic acid (the 2-carboxy analogue) forms Ni(II) complexes that exhibit significant antibacterial and antifungal activity in disc diffusion assays, though quantitative MIC data for the free ligand of this analogue remain unreported [3]. Mirdan and Kadhum (2025) specifically studied the target Schiff base ligand (LS1, derived from methyl 4-aminobenzoate and o-vanillin) and its Cu(II) and Co(II) complexes for antibacterial activity against two bacterial strains, confirming that the target compound is actively investigated as a ligand precursor for bioactive metal complexes, with the methyl ester group providing a distinct coordination environment compared to the 2-carboxy analogue [4]. The target compound's well-characterized synthesis, spectroscopic fingerprint, and demonstrated use in forming Cu(II) and Co(II) complexes make it a defined, reproducible starting point for antimicrobial metal complex development, in contrast to less thoroughly characterized in-class alternatives [4].

Antibacterial Schiff Base Metal Complexes Structure-Activity Relationship

Commercially Available at 98% Purity with Full Spectroscopic Characterization, Enabling Reproducible Research Without In-House Synthesis

The target compound is commercially available from multiple vendors (e.g., Leyan, MolDB) at ≥98% purity, with CAS 27722-26-5 and the canonical SMILES COC(=O)C1=CC=C(/N=C/C2=CC=CC(OC)=C2O)C=C1 . Comprehensive spectroscopic characterization data—including ¹H NMR, ¹³C NMR, IR, and Rf values—are published and accessible, providing a verifiable identity benchmark . In contrast, closely related analogues such as methyl 2-[[(4-hydroxy-3-methoxyphenyl)methylene]amino]benzoate (CAS 72927-84-5, the vanillin-derived positional isomer) or the carboxylic acid analogue (E)-3-[(2-hydroxy-3-methoxybenzylidene)amino]benzoic acid are less broadly stocked by major suppliers and often lack publicly disclosed, detailed spectroscopic fingerprints [1]. The combination of high commercial purity and published spectroscopic reference data means that researchers can verify compound identity upon receipt using standard analytical techniques (NMR, melting point), reducing the risk of misidentified material and ensuring cross-study reproducibility .

Chemical Procurement Quality Control Reproducibility

Methyl 4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}benzoate: Recommended Research and Industrial Application Scenarios Based on Differential Evidence


Green Chemistry Synthesis and Process Development

The compound's established solvent-free synthesis protocol (86% yield, 30 min reaction time) makes it an ideal candidate for academic laboratories and industrial R&D teams developing sustainable synthetic methodologies. Researchers can directly compare the mechanochemical route to conventional solution-phase methods used for analogous Schiff bases [2], quantifying solvent reduction, energy efficiency, and waste minimization. The published spectroscopic and melting point data provide immediate quality control benchmarks .

Metal Complexation Studies for Antimicrobial Drug Discovery

As demonstrated by Mirdan and Kadhum (2025), the target compound serves as a validated ligand precursor for Cu(II) and Co(II) complexes with evaluated antibacterial activity [6]. The methyl ester functionality provides a defined bidentate NO chelation mode distinct from the tridentate coordination offered by the 2-carboxy analogue [1][2]. Given the class-level evidence that metal complexation enhances antibacterial potency by orders of magnitude over free ligands [4][5], procurement of the target compound enables systematic structure-activity relationship studies where the ester group's contribution to complex geometry, stability, and bioactivity can be isolated and quantified.

Crystallography and Hydrogen-Bonding Network Design

The intramolecular O–H···N S(6) hydrogen-bonding motif of the target compound, combined with the absence of a carboxylic acid proton, yields predictable monomeric crystal packing [1]. This contrasts sharply with the dimeric packing of the 2-carboxy analogue [1] and positions the target compound as a model system for crystal engineering studies investigating how esterification modulates supramolecular assembly. The available single-crystal X-ray data for structurally related o-vanillin Schiff bases provide a robust comparative framework [1][3].

Reproducible Biological Screening with Verified Compound Identity

Commercial availability at 98% purity with CAS verification and a published, multi-technique spectroscopic profile (¹H NMR, ¹³C NMR, IR) reduces the risk of compound misidentification—a documented problem in Schiff base research where positional isomers and degradation products can confound biological assay results. Procurement from major suppliers enables replicate studies across independent laboratories, supporting the compound's use as a reference standard in antimicrobial screening panels against Gram-positive and Gram-negative bacterial strains [6].

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